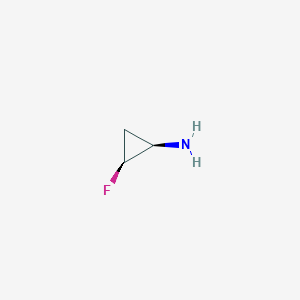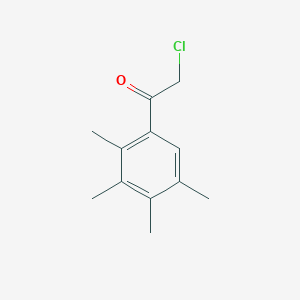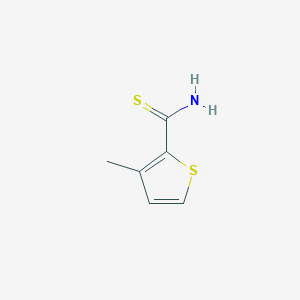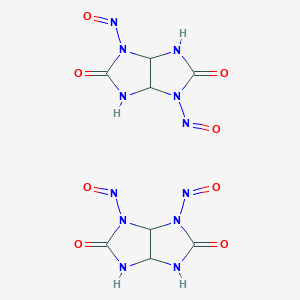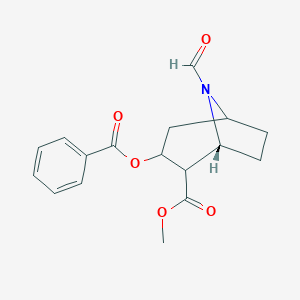
N-Formylnorcocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylnorcocaine is a chemical compound that belongs to the class of synthetic cocaine analogs. It is a potent stimulant that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-Formylnorcocaine is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of cocaine. It stimulates the central nervous system, leading to increased alertness, energy, and euphoria. It also increases heart rate, blood pressure, and body temperature. However, the effects of this compound are less potent than those of cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
N-Formylnorcocaine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also less potent than cocaine, which makes it safer to handle in the lab. However, this compound has some limitations for lab experiments. It is still a controlled substance, which means that it requires special permits and licenses to handle. Additionally, its effects are less potent than cocaine, which may limit its use in certain experiments.
Orientations Futures
For the study of N-Formylnorcocaine include its potential as a treatment for cocaine addiction, a therapeutic agent for other conditions, and further studies on its pharmacokinetics and metabolism.
Méthodes De Synthèse
The synthesis of N-Formylnorcocaine involves the reaction of norcocaine with formic acid. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis method of this compound has been well-established, and it is widely used in scientific research.
Applications De Recherche Scientifique
N-Formylnorcocaine has been studied for its potential applications in scientific research. It has been used as a tool to study the structure-activity relationships of cocaine analogs. This compound has also been used to study the effects of cocaine on the brain and behavior. Additionally, it has been used to study the pharmacokinetics and metabolism of cocaine.
Propriétés
Numéro CAS |
137360-14-6 |
|---|---|
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
methyl (1R)-3-benzoyloxy-8-formyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-22-17(21)15-13-8-7-12(18(13)10-19)9-14(15)23-16(20)11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3/t12?,13-,14?,15?/m1/s1 |
Clé InChI |
FPEWJDXCHAXYMI-MXTXEEQBSA-N |
SMILES isomérique |
COC(=O)C1[C@H]2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
SMILES |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
Synonymes |
methyl 3-benzoyloxy-8-formyl-8-azabicyclo(3.2.1)octane-2-carboxylate N-formylnorcocaine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



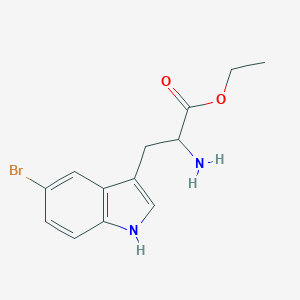
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
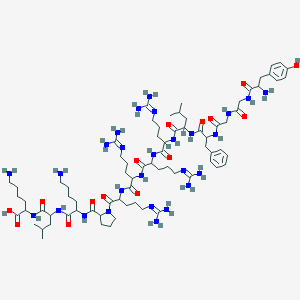
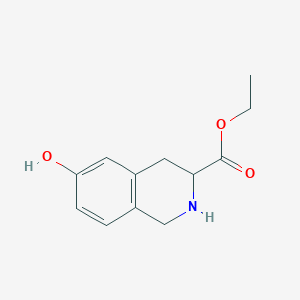
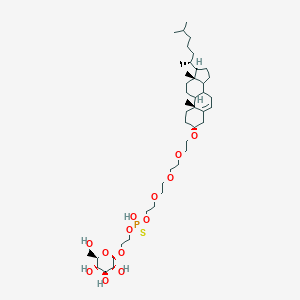
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
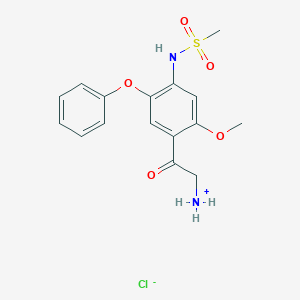
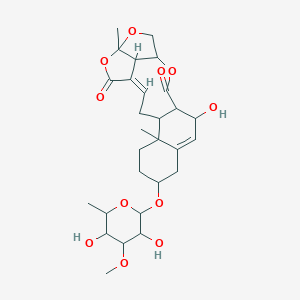
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
